(3-Methylquinolin-5-yl)methanol

Lipophilicity LogP Drug Design

(3-Methylquinolin-5-yl)methanol (CAS 1015078-02-0, molecular formula C11H11NO, molecular weight 173.21 g/mol) belongs to the quinolinyl methanol class of heterocyclic alcohols, characterized by a hydroxymethyl group at the 5-position and a methyl substituent at the 3-position of the quinoline ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of mefloquine-derivative libraries and other bioactive quinoline scaffolds, where the specific 3-methyl-5-hydroxymethyl substitution pattern enables distinct physicochemical and reactivity profiles relative to its positional and constitutional isomers.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8524335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylquinolin-5-yl)methanol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2N=C1)CO
InChIInChI=1S/C11H11NO/c1-8-5-10-9(7-13)3-2-4-11(10)12-6-8/h2-6,13H,7H2,1H3
InChIKeyYGOGWBBUIOLHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylquinolin-5-yl)methanol: A Structurally Defined Quinoline Methanol Building Block for Precision Synthesis


(3-Methylquinolin-5-yl)methanol (CAS 1015078-02-0, molecular formula C11H11NO, molecular weight 173.21 g/mol) belongs to the quinolinyl methanol class of heterocyclic alcohols, characterized by a hydroxymethyl group at the 5-position and a methyl substituent at the 3-position of the quinoline ring . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of mefloquine-derivative libraries and other bioactive quinoline scaffolds, where the specific 3-methyl-5-hydroxymethyl substitution pattern enables distinct physicochemical and reactivity profiles relative to its positional and constitutional isomers [1].

Why (3-Methylquinolin-5-yl)methanol Cannot Be Interchanged with Other Quinoline Methanol Analogs


Quinoline methanol derivatives with different methylation patterns and hydroxymethyl positions exhibit measurably distinct physicochemical properties that directly impact their suitability as synthetic intermediates. Substituting (3-methylquinolin-5-yl)methanol with (2-methylquinolin-5-yl)methanol, (quinolin-5-yl)methanol, or (quinolin-8-yl)methanol may introduce unintended changes in lipophilicity, thermal stability, and chemical reactivity that can alter reaction outcomes, purification protocols, and ultimately the integrity of a synthetic route . The evidence below quantifies these differences across multiple dimensions, demonstrating that even a single methyl group positional shift produces meaningful procurement-relevant differentiation [1].

Quantitative Differentiation Guide: (3-Methylquinolin-5-yl)methanol vs. Closest Analogs


LogP Reduction: 3-Methyl Substitution Lowers Lipophilicity vs. 2-Methyl and Unsubstituted 5-Hydroxymethyl Analogs

(3-Methylquinolin-5-yl)methanol exhibits a computed LogP of 1.36, which is significantly lower than that of its closest analog (2-methylquinolin-5-yl)methanol (XLogP = 1.7), as well as the unsubstituted (quinolin-5-yl)methanol (LogP = 1.7271) and (quinolin-8-yl)methanol (LogP = 1.7271) . This reduced lipophilicity is attributed to the electronic effect of the 3-methyl group on the quinoline ring, which polarizes the aromatic system differently from the 2-methyl isomer, resulting in a ~0.34–0.37 log unit decrease .

Lipophilicity LogP Drug Design Medicinal Chemistry

Boiling Point Elevation: Higher Thermal Stability vs. Unsubstituted 5-Hydroxymethyl Analog

The boiling point of (3-methylquinolin-5-yl)methanol is reported as 349.8 ± 27.0 °C at 760 mmHg, which is approximately 15 °C higher than the 334.8 °C boiling point measured for the unsubstituted analog (quinolin-5-yl)methanol under the same pressure conditions . The 8-substituted positional isomer (quinolin-8-yl)methanol also boils at 334.8 °C, reinforcing that the 3-methyl substitution specifically contributes to stronger intermolecular interactions and reduced volatility .

Thermal Stability Boiling Point Distillation Physicochemical Properties

Purity and Batch QC Documentation: 98% Assay with Multi-Method Certification vs. Discontinued Comparator

Commercially available (3-methylquinolin-5-yl)methanol from Bidepharm is supplied at a certified purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the structurally analogous (2-methylquinolin-5-yl)methanol (CAS 141234-06-2, the 2-methyl positional isomer) is listed as a discontinued product with a minimum purity of 95% and no QC documentation by at least one vendor (CymitQuimica), rendering it unreliable for reproducible research applications .

Purity Quality Control Batch Consistency Procurement

Methyl Group Reactivity: The 3-Methyl Substituent Is Comparatively Unreactive vs. the 2-Methyl Analog Under Basic Conditions

The methyl group in 3-methylquinoline is documented to be 'comparatively unreactive' toward deprotonation, in direct contrast to the methyl group of 2-methylquinoline, which is readily deprotonated by potassium ethoxide [1][2]. This fundamental reactivity difference extends to quinoline methanol derivatives: the 3-methyl group of (3-methylquinolin-5-yl)methanol is less susceptible to unintended base-mediated reactions during synthetic transformations (e.g., alkylations, condensations, or metalation steps), whereas the 2-methyl analog may undergo competing side reactions at the methyl position [2].

Chemical Reactivity C–H Acidity Side Reactions Synthetic Robustness

Density and Refractive Index: Consistent with 5-Substitution but Distinct from 8-Substituted Analogs

(3-Methylquinolin-5-yl)methanol has a reported density of 1.2 ± 0.1 g/cm³ and a refractive index of 1.648 . The close positional analog (quinolin-5-yl)methanol exhibits a density of 1.218 g/cm³ and a refractive index of 1.667, while the 8-hydroxymethyl isomer (quinolin-8-yl)methanol has a density of 1.218 g/cm³ and a distinct melting point of 75–76 °C, confirming that the 5- vs. 8-substitution position yields measurable differences in solid-state packing and optical properties [1]. The target compound's lack of a sharp melting point (not reported) and its slightly lower density compared to the 8-isomer reflect the impact of the 3-methyl group on crystal lattice organization [1].

Density Refractive Index Physical Characterization Compound Identification

Hydrogen Bond Donor/Acceptor Profile Parity with Topological Polarity Preservation vs. Analogs

Despite differences in logP and boiling point, (3-methylquinolin-5-yl)methanol retains the same hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (1) as its closest analogs, including (quinolin-5-yl)methanol, (2-methylquinolin-5-yl)methanol, and (quinolin-8-yl)methanol . The topological polar surface area (PSA) is also conserved at approximately 33.1 Ų across all these compounds . This parity means that the observed differences in lipophilicity and thermal behavior arise solely from electronic and steric effects of the methyl group positioning, not from gross changes in hydrogen bonding capacity, allowing researchers to isolate the impact of methylation on target binding or membrane permeability without confounding factors .

Hydrogen Bonding PSA ADME Solubility Prediction

Recommended Procurement and Research Application Scenarios for (3-Methylquinolin-5-yl)methanol


Scaffold for Next-Generation Mefloquine-Derivative Synthesis Requiring Defined Lipophilicity

When constructing quinoline methanol libraries for antimalarial drug discovery, the lower logP (1.36) of (3-methylquinolin-5-yl)methanol relative to unsubstituted analogs reduces the risk of excessive CNS penetration, a known liability of mefloquine. Researchers developing next-generation quinoline methanols (NGQMs) with attenuated blood-brain barrier permeability should select this building block to achieve a more favorable hydrophilicity profile from the scaffold stage .

Multi-Step Synthetic Routes Requiring Chemically Robust Methyl Substituents

In synthetic pathways involving strongly basic conditions (e.g., LDA-mediated reactions, Grignard additions, or metalation steps), the comparatively unreactive 3-methyl group minimizes the risk of competing deprotonation or unwanted alkylation at the methyl position, a problem encountered with 2-methylquinoline analogs. This compound is prioritized when the synthetic route demands methyl group stability throughout multiple transformations [1].

Matched Molecular Pair SAR Studies in Medicinal Chemistry

Because (3-methylquinolin-5-yl)methanol shares identical HBD, HBA, rotatable bond count, and PSA with its 2-methyl and unsubstituted analogs but differs in logP by ~0.35 log units, it serves as an ideal matched molecular pair (MMP) partner. Medicinal chemists can attribute any differential biological activity observed in screening to the specific positional effect of the methyl group, enabling cleaner SAR interpretation without confounding physicochemical variables .

High-Throughput Screening Library Construction Requiring Verified Purity and Batch Consistency

For high-throughput screening (HTS) campaigns where compound purity directly correlates with assay reproducibility, the 98% certified purity and multi-method QC (NMR, HPLC, GC) provided for this compound ensure minimal interference from impurities. The documented discontinuation of the 2-methyl positional isomer further strengthens the supply chain reliability advantage of choosing (3-methylquinolin-5-yl)methanol for long-term screening programs .

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